![molecular formula C9H18N2 B13464645 (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a pyrrolidin-1-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable alkylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a secondary amine, followed by hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing catalysts such as palladium on carbon (Pd/C) under hydrogen gas. These methods are optimized for high yield and purity .
化学反应分析
Types of Reactions
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines .
科学研究应用
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler structure with a single pyrrolidine ring.
N-methylpyrrolidine: Features a methyl group attached to the nitrogen atom.
Pyrrolidin-2-one: Contains a carbonyl group at the second position of the pyrrolidine ring.
Uniqueness
(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine is unique due to its chiral nature and the presence of a pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
1-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidine |
InChI |
InChI=1S/C9H18N2/c1-2-6-11(5-1)8-9-3-4-10-7-9/h9-10H,1-8H2/t9-/m1/s1 |
InChI 键 |
DZFGWNNSHNOGPV-SECBINFHSA-N |
手性 SMILES |
C1CCN(C1)C[C@@H]2CCNC2 |
规范 SMILES |
C1CCN(C1)CC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13464580.png)
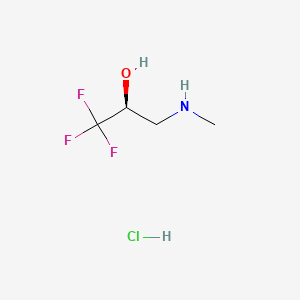
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)
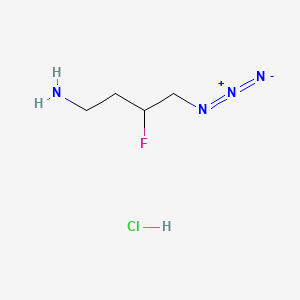
![[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)

![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)
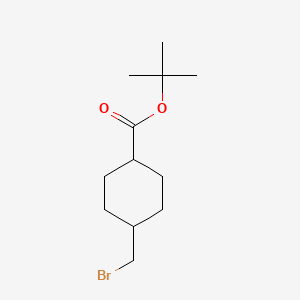
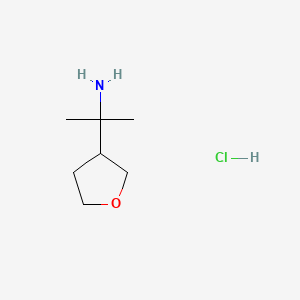
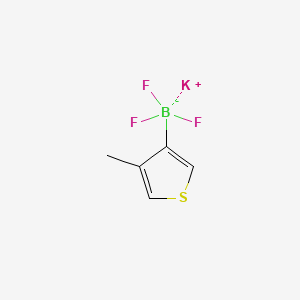
![3-{[2-(Morpholin-4-yl)ethyl]amino}-1,2-dihydropyrazin-2-onehydrochloride](/img/structure/B13464631.png)
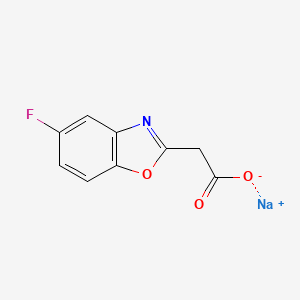

![6-(Aminomethyl)-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B13464638.png)
